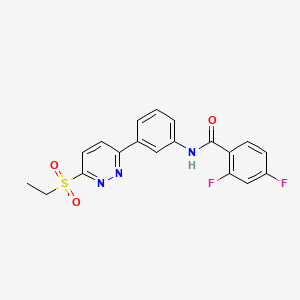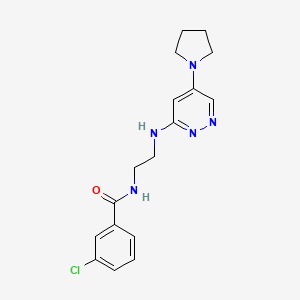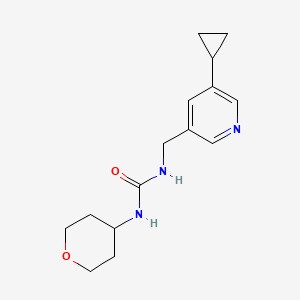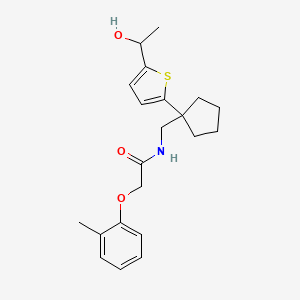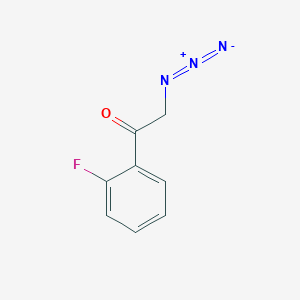
2'-Fluoro-alpha-azidoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds, like “2’-Fluoro-alpha-azidoacetophenone”, are of great interest in synthetic chemistry due to the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms . They are widely used in molecular imaging, pharmaceuticals, and materials .
Synthesis Analysis
Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds . In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be influenced by the presence of fluorine. For example, 2′-fluoro ribose nucleoside adopts north conformation (C-3′-endo) but on the other hand arabinose analog, favors south conformation (C-2′-endo) .
Chemical Reactions Analysis
In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . On the one hand, the chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations, so it is necessary to tackle the fluorine effects to achieve efficient fluoroalkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be influenced by the presence of fluorine. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .
Applications De Recherche Scientifique
Fluorographic Detection in Biochemical Research
Fluorographic techniques, involving the detection of radioactivity in polyacrylamide gels, are crucial in biochemical research for analyzing protein and nucleic acid samples. While not directly mentioning 2'-Fluoro-alpha-azidoacetophenone, the optimization of fluorographic procedures with related compounds highlights the importance of fluorinated compounds in enhancing detection sensitivity and simplifying experimental procedures (Skinner & Griswold, 1983).
Development of Fluorescent Probes
In the realm of biomedical applications, the development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, showcases the pivotal role of fluorinated compounds in creating effective fluorescent probes. These compounds exhibit desirable optical properties, making them suitable for use in aqueous systems, suggesting potential applications of related fluorinated compounds like this compound in enhancing the efficiency of fluorescent probes (Park et al., 2015).
Synthesis of Beta-Blocker Analogues
The enzymatic synthesis of optically pure 2-azido-1-arylethanols from alpha-azidoacetophenone derivatives demonstrates the critical role of fluorinated compounds in medicinal chemistry. These compounds serve as precursors for the synthesis of beta-adrenergic receptor blocker analogues, highlighting the application of this compound in the synthesis of potential therapeutic agents (Ankati et al., 2008).
Organic Synthesis and Material Science
The oxidative radical cyclization of alpha-fluoroacetophenones, closely related to this compound, offers an efficient pathway to synthesize fluorinated compounds, which are pivotal in the development of materials science and organic synthesis. These methodologies facilitate the production of compounds labeled with fluorine-18, an isotope of immense importance in positron emission tomography (PET) imaging, indicating the potential of this compound in contributing to advances in diagnostic imaging (Heinrich, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-azido-1-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXRICGFWGJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
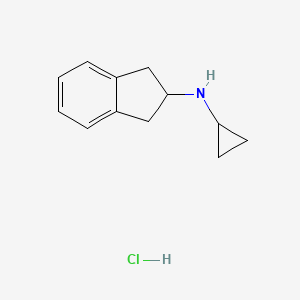

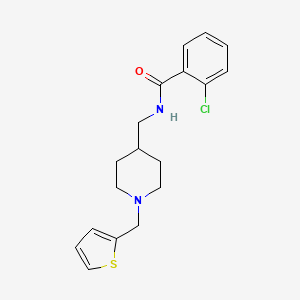

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
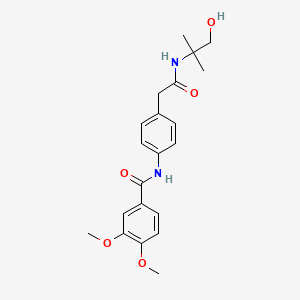
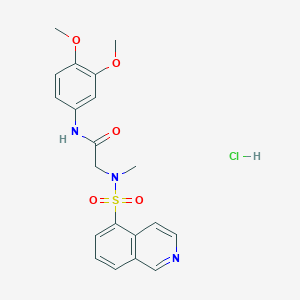

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
